LogP and Polarity vs. Unsubstituted Analog
2-(5-Chloro-1H-pyrazol-1-yl)ethanamine exhibits a calculated LogP of -0.08 [1], which is substantially lower than that of the unsubstituted analog 2-(1H-pyrazol-1-yl)ethanamine. The introduction of the chlorine atom increases molecular weight (145.59 vs. 111.15 Da) and polar surface area while reducing lipophilicity. The target compound also shows a Polar Surface Area of 44 Ų and an Fsp3 value of 0.4 [1]. For comparison, the 4-chloro regioisomer 2-(4-chloro-1H-pyrazol-1-yl)ethanamine (CAS 777056-71-0) exhibits distinct physical properties as a liquid at ambient conditions , whereas the 5-chloro variant's physical state may differ based on salt form and purity. The negative LogP value of the target compound places it in a more hydrophilic property space, which can be advantageous for programs seeking to reduce lipophilicity-driven off-target effects and improve aqueous solubility in lead optimization campaigns .
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = -0.08; PSA = 44 Ų; MW = 145.59 Da |
| Comparator Or Baseline | 2-(1H-pyrazol-1-yl)ethanamine: MW = 111.15 Da; LogP not specified |
| Quantified Difference | MW increase of ~31% (34.44 Da); LogP shift to negative value indicating increased polarity |
| Conditions | Calculated physicochemical properties (ChemSpace database) |
Why This Matters
For procurement decisions in lead optimization programs, the lower LogP and higher polarity of the 5-chloro analog directly impact aqueous solubility and may reduce non-specific binding liabilities compared to the more lipophilic unsubstituted pyrazole ethanamine scaffold.
- [1] ChemSpace. 2-(5-chloro-1H-pyrazol-1-yl)ethan-1-amine. ChemSpace ID: CSCS00010953281. LogP: -0.08; PSA: 44 Ų. View Source
